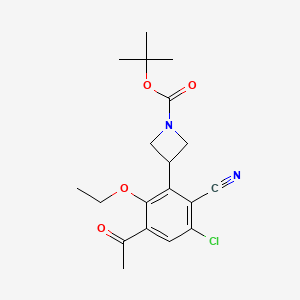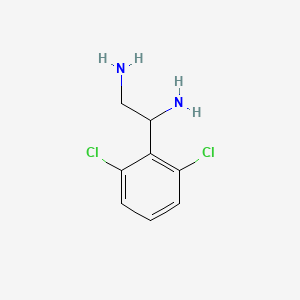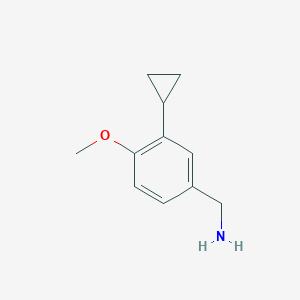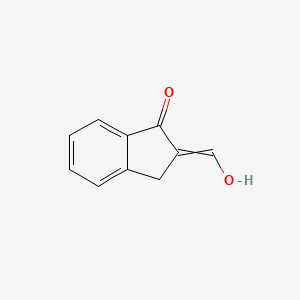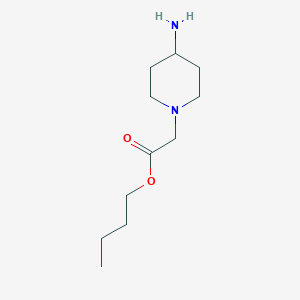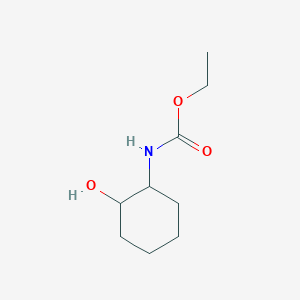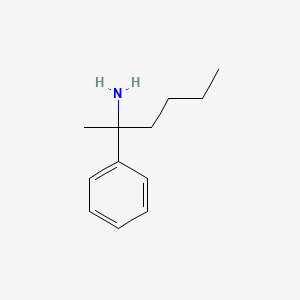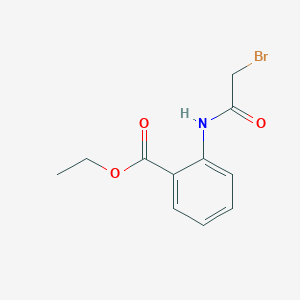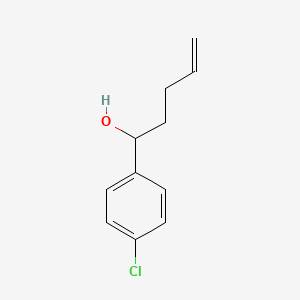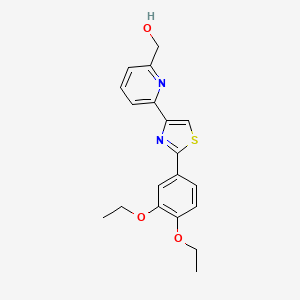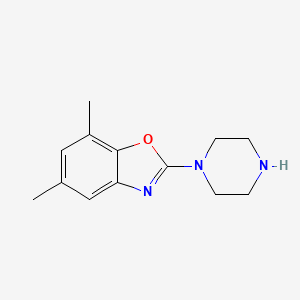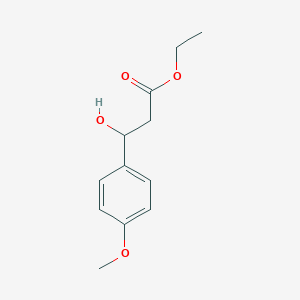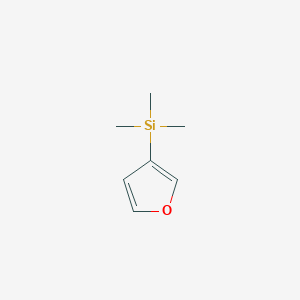
(furan-3-yl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(furan-3-yl)trimethylsilane is an organosilicon compound that features a furan ring substituted with a trimethylsilyl group at the 3-position
Métodos De Preparación
(furan-3-yl)trimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of furan with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product . Industrial production methods may involve similar reactions but are optimized for larger scale production and higher yields.
Análisis De Reacciones Químicas
(furan-3-yl)trimethylsilane undergoes various chemical reactions, including electrophilic aromatic substitution, protodesilylation, and radical reactions.
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the trimethylsilyl group can be replaced by other electrophiles.
Protodesilylation: This reaction involves the removal of the trimethylsilyl group, typically using acidic conditions such as aqueous methanol-perchloric acid.
Radical Reactions: This compound can also undergo radical reactions, where the trimethylsilyl group can be involved in radical-based transformations.
Common reagents used in these reactions include trimethylsilyl chloride, methanol, perchloric acid, and various radical initiators. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(furan-3-yl)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is used in the preparation of advanced materials, including polymers and other silicon-containing materials.
Biological Studies: While specific biological applications are less common, the compound’s reactivity can be leveraged in the modification of biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of (furan-3-yl)trimethylsilane in chemical reactions typically involves the activation of the furan ring by the trimethylsilyl group. This activation can facilitate various transformations, including electrophilic aromatic substitution and radical reactions. The trimethylsilyl group can stabilize reaction intermediates, making certain reactions more favorable .
Comparación Con Compuestos Similares
(furan-3-yl)trimethylsilane can be compared to other trimethylsilyl-substituted heterocycles, such as 3-Trimethylsilylthiophene and 3-Trimethylsilylpyrrole. These compounds share similar reactivity patterns due to the presence of the trimethylsilyl group but differ in the nature of the heterocyclic ring. The furan ring in this compound provides unique electronic properties that can influence its reactivity compared to thiophene and pyrrole derivatives .
Propiedades
Fórmula molecular |
C7H12OSi |
|---|---|
Peso molecular |
140.25 g/mol |
Nombre IUPAC |
furan-3-yl(trimethyl)silane |
InChI |
InChI=1S/C7H12OSi/c1-9(2,3)7-4-5-8-6-7/h4-6H,1-3H3 |
Clave InChI |
UKWXFLCAYWYEBH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=COC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


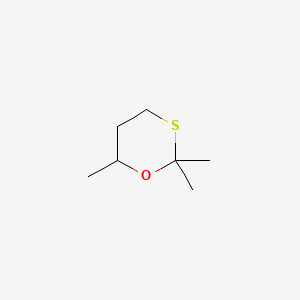
![6-Oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B8694726.png)
